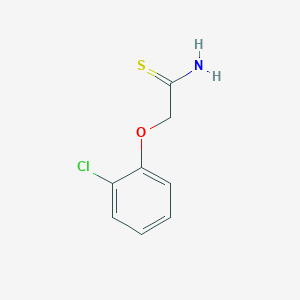

2-(2-Chlorophenoxy)ethanethioamide

Description

Significance of Thioamide Analogs in Contemporary Chemical Research

Thioamides, the sulfur analogs of amides, are of significant interest in medicinal chemistry and materials science. rsc.org The replacement of the carbonyl oxygen with a sulfur atom imparts distinct physicochemical properties. Thioamides are generally more polarizable, have a larger van der Waals radius, and exhibit different hydrogen bonding capabilities compared to their amide counterparts. These differences can lead to enhanced biological activity, improved metabolic stability, and novel electronic properties. rsc.org

In drug discovery, thioamides have been explored as bioisosteres of amides, a strategy to modulate the pharmacological profile of a lead compound. rsc.org They have been incorporated into a variety of molecular frameworks to develop agents with antimicrobial, antiviral, and anticancer properties. nih.govnih.govekb.eg The thioamide moiety can also act as a precursor for the synthesis of various sulfur-containing heterocycles, which are prevalent in many biologically active compounds. mdpi.com

Structural Classification of 2-(2-Chlorophenoxy)ethanethioamide within the Broader Thioamide Family

This compound can be classified as a primary, aliphatic thioamide with an aromatic substituent. The core structure consists of an ethanethioamide backbone, where one of the hydrogens of the ethyl group is substituted with a 2-chlorophenoxy moiety.

| Structural Component | Description |

| Thioamide Group | Primary thioamide (-CSNH2) |

| Backbone | Ethanethioamide |

| Substituent | 2-Chlorophenoxy group at the 2-position of the ethane (B1197151) chain |

The presence of the 2-chlorophenoxy group introduces several key features:

Aromaticity: The phenyl ring provides a site for potential π-π stacking interactions.

Halogenation: The chlorine atom at the ortho position influences the electronic properties of the phenyl ring through its inductive and resonance effects. It can also participate in halogen bonding.

Ether Linkage: The phenoxy ether linkage provides a degree of conformational flexibility to the molecule.

Research Landscape and Fundamental Theoretical Considerations for the this compound Scaffold

While extensive research exists on the broader class of thioamides, specific studies on this compound appear to be limited in publicly accessible literature. A search of prominent chemical databases reveals basic compound information but a lack of in-depth experimental or theoretical investigations. uni.lu

However, based on the chemistry of related phenoxyacetic acids and other thioamide-containing molecules, several research avenues and theoretical considerations can be proposed for this scaffold. researchgate.net

Potential Research Areas:

Synthesis and Characterization: Developing efficient synthetic routes to this compound and its derivatives would be a primary step. This would be followed by comprehensive spectroscopic characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to fully elucidate its structure. nist.gov

Biological Evaluation: Given the known fungicidal and antimicrobial activities of many sulfur-containing compounds and phenoxy derivatives, this compound could be screened for potential biological activities. nih.govmdpi.commdpi.comdergipark.org.trmdpi.comresearchgate.net Structure-activity relationship (SAR) studies could be conducted by synthesizing analogs with different substitution patterns on the phenyl ring.

Computational and Theoretical Studies: Density Functional Theory (DFT) calculations could be employed to investigate the molecular geometry, electronic structure, and vibrational frequencies of the molecule. researchgate.net Such studies can provide insights into its reactivity, stability, and potential intermolecular interactions, guiding further experimental work.

Below is a table summarizing the key chemical data for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | uni.lu |

| CAS Number | 35370-94-6 | |

| Molecular Formula | C8H8ClNOS | uni.lu |

| Molecular Weight | 201.67 g/mol | |

| InChIKey | YVAJKXSZBMTZMX-UHFFFAOYSA-N | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNOS/c9-6-3-1-2-4-7(6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAJKXSZBMTZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372489 | |

| Record name | 2-(2-Chlorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35370-94-6 | |

| Record name | 2-(2-Chlorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-CHLOROPHENOXY)ETHANETHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Insights into Chemical Transformations of 2 2 Chlorophenoxy Ethanethioamide Derivatives

Electrophilic and Nucleophilic Characteristics of the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) in 2-(2-chlorophenoxy)ethanethioamide is characterized by a unique electronic structure that imparts both electrophilic and nucleophilic properties. The carbon-sulfur double bond is weaker and more polarizable than the carbon-oxygen double bond in the corresponding amide. wikipedia.org This increased polarizability is due to the larger size of the sulfur atom and the smaller electronegativity difference between carbon (2.55) and sulfur (2.58) compared to carbon and oxygen. nih.gov

The sulfur atom, with its lone pairs of electrons, acts as a soft nucleophilic center. youtube.com This nucleophilicity is a key factor in reactions with various electrophiles. Conversely, the thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. nih.gov This dual reactivity makes thioamides like this compound valuable intermediates in organic synthesis. nih.gov The resonance within the thioamide group, where the nitrogen lone pair delocalizes onto the thiocarbonyl group, further influences its reactivity. nih.gov

Table 1: General Comparison of Amide and Thioamide Properties

| Property | Amide (C=O) | Thioamide (C=S) |

| Bond Energy | Higher | Lower wikipedia.org |

| Polarizability | Lower | Higher wikipedia.org |

| Nucleophilicity of Chalcogen | Lower | Higher youtube.com |

| Electrophilicity of Carbonyl/Thiocarbonyl Carbon | High | High nih.gov |

| Resonance Stabilization | Significant | Significant nih.gov |

Distinct Chemical Reactions of Thioamides

The unique characteristics of the thioamide group in derivatives of this compound allow for a variety of chemical transformations.

Oxidative Pathways and the Formation of S-Oxide Tautomers

Thioamides are susceptible to oxidation, which can lead to the formation of various products, including the corresponding amides or heterocyclic compounds. A key intermediate in some oxidative pathways is the thioamide S-oxide. The formation of these S-oxides is a result of the nucleophilic sulfur atom reacting with an oxidizing agent. These intermediates are often unstable and can undergo further reactions. For instance, in the biosynthesis of some natural products, thioamide oxidation is a crucial step. researchgate.net The oxidation of thioamides can also be a method for their conversion to the corresponding amides. khanacademy.org

Regioselective C-S Bond Cleavage and Desulfurization Reactions

The carbon-sulfur bond in thioamides can be selectively cleaved, a reaction known as desulfurization. This transformation is a valuable synthetic tool for converting thioamides into other functional groups, most commonly amides. Various reagents can effect this transformation, including oxidizing agents like hydrogen peroxide in the presence of a catalyst. khanacademy.org Desulfurization can also be achieved under reductive conditions. For instance, treatment with Raney nickel is a classic method, although it can sometimes lead to undesired side reactions. researchgate.net More modern, milder methods for desulfurization are continuously being developed. khanacademy.org

Acylation Reactions and N-C(S) Bond Activation

Acylation of thioamides can occur at the nitrogen or sulfur atom, depending on the reaction conditions and the structure of the thioamide. N-acylation can activate the thioamide group, making the thiocarbonyl carbon more electrophilic. A significant area of research has focused on the activation of the N-C(S) bond, which is traditionally less reactive than the C-S bond. sigmaaldrich.com Recent strategies involve the concept of "ground-state-destabilization," where modification of the nitrogen substituent weakens the N-C(S) bond, facilitating its cleavage and subsequent reactions like transamidation. sigmaaldrich.com This approach has enabled transition-metal-free acylation reactions of thioamides. nist.gov

Table 2: Examples of Reagents for Thioamide Transformations

| Transformation | Reagent Examples |

| Oxidation to Amide | Hydrogen Peroxide/ZrCl4 khanacademy.org |

| Desulfurization | Raney Nickel researchgate.net, H2O2/SOCl2 khanacademy.org |

| N-C(S) Bond Activation | N-Boc protection followed by nucleophilic attack sigmaaldrich.com |

Reactivity with Carbenes, Carbenoids, and Related Reactive Intermediates

Thioamides react with carbenes and carbenoids, which are highly reactive species containing a divalent carbon atom. The nucleophilic sulfur atom of the thioamide can attack the electrophilic carbene, leading to the formation of a thiocarbonyl ylide as a reactive intermediate. youtube.com These ylides can then undergo various transformations, such as 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings or cyclization to form thiiranes. youtube.com The outcome of the reaction depends on the nature of the carbene and the thioamide.

Radical Addition and Polymerization Initiation Mechanisms

The thiocarbonyl group of thioamides can participate in radical reactions. Radical species can add to the C=S double bond, a process that has been utilized in polymerization reactions. masterorganicchemistry.com Thioamides can act as radical polymerization initiators or as chain transfer agents in a process known as reversible addition-fragmentation chain transfer (RAFT) polymerization. This allows for the synthesis of polymers with controlled molecular weights and architectures. The ability of the thioamide group to participate in these radical processes highlights its versatility in modern polymer chemistry. masterorganicchemistry.com

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for the transformation of this compound, particularly in the context of thiazole (B1198619) synthesis, involves identifying the sequence of elementary steps, the intermediates formed, and the factors that influence the reaction rate and outcome.

Identification of Elementary Steps and Reaction Intermediates

The reaction of this compound with an α-haloketone to form a thiazole derivative is a multi-step process. The generally accepted elementary steps are as follows:

S-Alkylation: The first step is a nucleophilic attack by the sulfur atom of the thioamide group on the α-carbon of the α-haloketone. This is an SN2 reaction that results in the formation of an S-alkylated intermediate, specifically an isothioamide salt. youtube.com

Cyclization: Following the initial S-alkylation, an intramolecular cyclization occurs. The nitrogen atom of the isothioamide intermediate attacks the carbonyl carbon of the former α-haloketone moiety. This step leads to the formation of a five-membered ring, a hydroxylated thiazoline (B8809763) intermediate.

Dehydration: The final step involves the elimination of a molecule of water from the hydroxylated thiazoline intermediate. This dehydration step results in the formation of the stable, aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction. youtube.com

Throughout this process, several reaction intermediates are postulated. The key intermediates include the initial S-alkylated isothioamide and the subsequent cyclic hydroxylated thiazoline. The stability and potential for isolation of these intermediates can vary depending on the specific reactants and reaction conditions.

| Step | Description | Intermediate Formed |

| 1 | S-Alkylation (SN2) | Isothioamide Salt |

| 2 | Intramolecular Cyclization | Hydroxylated Thiazoline |

| 3 | Dehydration | Aromatic Thiazole |

Determination of Rate-Determining Steps in Multistep Processes

Solvent Effects on Reaction Dynamics and Equilibrium

The choice of solvent can have a significant impact on the dynamics and equilibrium of the chemical transformations of this compound. Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates.

In the context of the Hantzsch thiazole synthesis, polar protic solvents like ethanol (B145695) or methanol (B129727) are commonly used. chemhelpasap.com These solvents can facilitate the reaction by:

Solvating the ionic intermediates: The S-alkylated isothioamide salt and other charged intermediates are stabilized by polar solvents, which can lower the activation energy for their formation.

Participating in proton transfer: Protic solvents can act as proton donors or acceptors, assisting in the tautomerization and dehydration steps.

The use of "green" solvents and solvent-free conditions has also been explored for Hantzsch-type reactions to create more environmentally benign processes. nih.govbepls.com The reaction conditions, including the solvent, can also influence the regioselectivity of the reaction, especially when using unsymmetrical reactants.

| Solvent Type | Potential Effects on Reaction |

| Polar Protic (e.g., Ethanol) | Stabilizes ionic intermediates, facilitates proton transfer. |

| Polar Aprotic (e.g., DMF) | Can accelerate SN2 reactions. |

| Non-polar | Generally less effective for this type of reaction. |

| Solvent-free | Can lead to faster reactions and easier work-up. bepls.com |

While these general principles of solvent effects apply, specific quantitative data on the impact of different solvents on the reaction kinetics and equilibrium of this compound are not available in the reviewed literature.

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Chlorophenoxy Ethanethioamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be established.

One-Dimensional ¹H and ¹³C NMR Spectroscopic Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in a molecule, respectively. For 2-(2-Chlorophenoxy)ethanethioamide, the expected chemical shifts can be predicted based on the analysis of its structural components and comparison with closely related analogs like 2-(2-chlorophenoxy)acetic acid.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the thioamide (-CSNH₂) protons. The four protons on the chlorophenoxy ring will appear in the aromatic region (typically δ 7.0-7.5 ppm), with their specific shifts and splitting patterns dictated by their positions relative to the chlorine atom and the ether linkage. The methylene protons adjacent to the ether oxygen and the thioamide group are expected to appear as a singlet or a narrowly split multiplet. The two protons of the primary thioamide group are expected to be diastereotopic and may present as two separate broad singlets due to restricted rotation around the C-N bond and exchange with the solvent.

The ¹³C NMR spectrum will provide complementary information. The aromatic carbons will resonate in the downfield region (δ 110-160 ppm). The carbon atom bonded to the chlorine will exhibit a characteristic shift, as will the carbon attached to the ether oxygen. The methylene carbon (-OCH₂CS-) signal is expected in the intermediate region of the spectrum. A key signal will be that of the thiocarbonyl carbon (C=S), which is characteristically found at very low field (typically δ 190-210 ppm) due to its significant deshielding. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 115 - 135 |

| Ar-Cl | - | ~128 |

| Ar-O | - | ~154 |

| -OCH₂- | ~4.7 | ~70 |

| -CSNH₂ | Variable (broad) | ~201 |

Note: These are predicted values based on analogs. Actual values may vary.

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity Determination

Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

Correlation Spectroscopy (COSY) would establish the connectivity between neighboring protons. For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons, confirming their relative positions on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms. This technique is invaluable for assigning the carbon resonances based on the more easily interpreted proton spectrum. For instance, the HSQC spectrum would link the methylene proton signal to its corresponding carbon signal and each aromatic proton signal to its respective carbon signal. This allows for the definitive assignment of the complex aromatic region in the ¹³C NMR spectrum. More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) could further delineate the molecular structure by showing correlations between protons and carbons that are two or three bonds apart, confirming the connectivity between the phenoxy group, the ethyl chain, and the thioamide moiety.

Vibrational Spectroscopy (Infrared and Raman) and Electronic Absorption (UV-Vis) Studies

Vibrational and electronic spectroscopy provide insights into the functional groups present in a molecule and its electronic properties.

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule. For this compound, key vibrational bands would include the N-H stretching of the thioamide group (typically around 3300-3100 cm⁻¹), C-H stretching of the aromatic and methylene groups (around 3100-2900 cm⁻¹), and the C=S stretching vibration. The thiocarbonyl stretch is a particularly important diagnostic peak, although its position can be variable and coupled with other vibrations. In a related compound, o-chlorophenoxy acetic acid, characteristic bands for the C-O-C asymmetric and symmetric stretching are observed, which would also be present in the thioamide analog. nih.gov The aromatic C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ region, and the C-Cl stretching vibration will appear in the fingerprint region at lower wavenumbers. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions of the aromatic ring and the thioamide group. The presence of the chlorine substituent and the thioamide chromophore will influence the position and intensity of these absorption maxima. Typically, substituted benzene (B151609) rings show a primary band around 200-220 nm and a secondary (benzenoid) band around 250-280 nm. The n→π* transition of the thiocarbonyl group is also expected, often appearing as a weaker absorption at a longer wavelength.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. One of the most prominent fragmentation patterns for phenoxy derivatives is the cleavage of the ether bond. This would lead to the formation of a chlorophenoxy radical or cation. The mass spectrum of the isomeric 2-(3-chlorophenoxy)thioacetamide shows a base peak corresponding to the chlorophenoxy moiety, indicating this is a very stable fragment. nih.gov

Another expected fragmentation pathway is the cleavage adjacent to the thioamide group. Loss of the thioamide group or parts of it would result in characteristic fragment ions. The presence of chlorine would be evident from the isotopic pattern of chlorine-containing fragments (a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 201/203 | [C₈H₈ClNOS]⁺ | Molecular Ion [M]⁺ |

| 128/130 | [C₆H₄ClO]⁺ | Cleavage of the ether bond |

| 75 | [CH₂CSNH₂]⁺ | Cleavage of the O-CH₂ bond |

| 77 | [C₆H₅]⁺ | Loss of Cl and OCH₂CSNH₂ from the ring |

Note: These are predicted values and fragmentation pathways based on analogs.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Theoretical and Computational Chemistry Studies on 2 2 Chlorophenoxy Ethanethioamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties that may be difficult or impossible to determine experimentally. researchgate.net

Electronic Structure Analysis: HOMO, LUMO, and Charge Distribution

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity. nih.gov

In systems analogous to 2-(2-chlorophenoxy)ethanethioamide, the HOMO is typically localized on the thioamide group, which is rich in electrons. In contrast, the LUMO is often distributed across the aromatic ring and the thioamide moiety. The presence of the electron-withdrawing chlorine atom on the phenoxy group can influence the energy levels of these frontier orbitals.

The charge distribution within the this compound molecule is also a key determinant of its behavior. The nitrogen and sulfur atoms of the thioamide group are expected to carry partial negative charges, making them potential sites for electrophilic attack and coordination with metal ions. semanticscholar.org Conversely, the carbon atom of the thioamide group and the hydrogen atoms of the amine group will likely bear partial positive charges.

Table 1: Calculated Electronic Properties of a Representative Thioamide

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The values in this table are illustrative and based on typical data for similar thioamide compounds. Specific values for this compound would require dedicated calculations.

Conformational Energetics and Rotational Barriers of the Thioamide Group

The this compound molecule possesses several rotatable bonds, leading to various possible conformations. Of particular interest is the rotation around the C-N bond of the thioamide group. This rotation is generally restricted due to the partial double bond character of the C-N bond, a result of delocalization of the nitrogen lone pair electrons into the C=S pi-system. rsc.org

The barrier to rotation around this bond is a measure of the stability of the planar thioamide group. Computational studies on similar thioamides have shown that this rotational barrier is significant, indicating a strong preference for a planar or near-planar arrangement of the thioamide unit. rsc.org The presence of different substituents can modulate the height of this barrier.

Table 2: Rotational Energy Barriers for a Model Thioamide

| Rotational Bond | Energy Barrier (kcal/mol) |

|---|---|

| C-N (Thioamide) | 15 - 20 |

| O-C (Ether) | 2 - 5 |

Note: These are typical ranges for the specified bond types and may vary for this compound.

Acidic Properties and Hydrogen Bonding Potentials

The thioamide group in this compound has both hydrogen bond donor (the N-H protons) and acceptor (the sulfur atom) capabilities. The N-H protons are weakly acidic and can participate in hydrogen bonding with suitable acceptor atoms, such as oxygen or nitrogen. mdpi.com

The sulfur atom, with its lone pairs of electrons, is a potent hydrogen bond acceptor. The strength of these hydrogen bonds plays a crucial role in the crystal packing of the molecule and its interactions with solvents and biological receptors. mdpi.com Computational studies can quantify the energies of these hydrogen bonds and predict the preferred hydrogen bonding motifs. mdpi.com For instance, in similar structures, N-H···O and N-H···S hydrogen bonds are commonly observed, leading to the formation of dimers or extended chain structures in the solid state. mdpi.com

Computational Modeling of Reaction Mechanisms

Computational modeling provides a virtual laboratory to explore the pathways of chemical reactions, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) for Mechanistic Pathway Elucidation

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. researchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be employed to map out the entire reaction pathway. researchgate.net

This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed energy profile for the reaction can be constructed, revealing the feasibility of a proposed mechanism. DFT calculations can also provide information on the electronic changes that occur throughout the reaction, helping to understand the bonding and charge transfer processes.

Transition State Analysis and Energy Profiles

A key aspect of mechanistic elucidation is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a fleeting, unstable species. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate.

Computational methods can be used to locate the geometry of transition states and calculate their energies. semanticscholar.org By connecting the reactants, transition states, and products, a complete energy profile for the reaction can be generated. This profile provides a quantitative picture of the reaction's energetics, allowing for the comparison of different possible pathways and the identification of the most likely mechanism.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Research on this compound Remains Largely Undisclosed

Despite the growing interest in computational chemistry for drug discovery and materials science, specific theoretical and computational studies on the compound this compound are not publicly available. Extensive searches of scholarly databases and scientific literature have not yielded any specific research focusing on the molecular dynamics, ligand interactions, or structure-based design of this particular molecule.

Therefore, a detailed analysis of its ligand binding mechanisms, such as induced fit versus conformational selection models, the dynamics of its intermolecular recognition, or its dissociation pathways, cannot be provided at this time. Similarly, information regarding the application of computational tools for the structure-based design and optimization of this compound systems is not present in the current body of scientific literature.

While the fields of theoretical and computational chemistry regularly employ techniques like molecular dynamics simulations to understand complex molecular interactions, this level of investigation has not yet been published for this compound. The principles of ligand binding, including the "lock and key" model, the induced-fit model where a ligand's binding induces a conformational change in the receptor, and the conformational selection model where the ligand binds to a pre-existing conformation of the receptor, are well-established concepts in molecular biology and chemistry. However, their specific application to this compound has not been documented.

Furthermore, the use of computational tools in structure-based drug design is a powerful approach for identifying and optimizing novel therapeutic agents. These methods rely on the three-dimensional structure of a target molecule to design compounds with high affinity and selectivity. The absence of such studies for this compound means that its potential as a ligand for any specific biological target remains unexplored through these computational methods.

Future research initiatives may shed light on the molecular behavior and interaction profile of this compound. Until then, the scientific community awaits the publication of dedicated studies to understand its potential applications and fundamental chemical properties through the lens of theoretical and computational chemistry.

Advanced Applications and Functional Roles of Thioamide Chemistry

Strategic Use as Synthons in Heterocyclic Compound Synthesis

Thioamides are highly versatile synthons—building blocks used in organic synthesis—for the construction of a wide array of heterocyclic compounds. The thioamide functionality, with its nucleophilic sulfur and electrophilic carbon, can participate in various cyclization reactions.

The compound 2-(2-Chlorophenoxy)ethanethioamide possesses the necessary reactive sites to be a valuable precursor in heterocyclic synthesis. The thioamide group can react with a range of bifunctional reagents to form five- or six-membered rings. For instance, α-haloketones can react with the thioamide moiety in a Hantzsch-type synthesis to yield thiazole (B1198619) derivatives. This reaction involves the nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration. The resulting thiazole would incorporate the 2-(2-chlorophenoxy)ethyl side chain, potentially leading to new chemical entities with unique biological profiles.

Similarly, reactions with hydrazonoyl halides could lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. Other potential heterocyclic systems that could be synthesized from a thioamide precursor include thiadiazines, pyrimidines, and imidazoles, depending on the reaction partner. The presence of the 2-chlorophenoxy group adds a lipophilic and sterically defined moiety to the resulting heterocycle, which can be crucial for modulating its interaction with biological targets.

Table 1: Potential Heterocyclic Systems from this compound

| Reagent Class | Resulting Heterocycle | Potential Significance |

|---|---|---|

| α-Haloketones | Thiazoles | Core structure in many biologically active compounds. |

| Hydrazonoyl Halides | 1,3,4-Thiadiazoles | Known for diverse pharmacological activities. |

| α,β-Unsaturated Ketones | Dihydrothiophenes | Intermediates for various sulfur-containing heterocycles. |

Coordination Chemistry: Ligand Design and Metal Complexation

Thioamides are excellent ligands for a variety of metal ions due to the presence of both nitrogen and sulfur donor atoms. alfa-chemistry.com The sulfur atom, being a soft donor, exhibits a strong affinity for soft metal ions like copper(II), silver(I), gold(III), and palladium(II). alfa-chemistry.comsigmaaldrich.com The nitrogen atom can also participate in coordination, allowing the thioamide to act as either a monodentate or a bidentate chelating agent.

This compound can be envisioned as a versatile ligand in coordination chemistry. It can coordinate to a metal center through its sulfur atom (a thione-type coordination) or, upon deprotonation of the nitrogen, as a bidentate N,S-donor ligand forming a stable chelate ring. tcichemicals.comnih.gov The ether oxygen in the phenoxyethyl side chain could also potentially participate in coordination, making it a tridentate ligand in some cases, although this is less common for simple ethers.

The properties of the resulting metal complexes would be influenced by the nature of the metal ion, the coordination mode of the ligand, and the presence of the 2-chlorophenoxy group. This substituent can impact the solubility, lipophilicity, and steric environment of the complex, which in turn can affect its catalytic activity or biological properties. For example, thioamide-based metal complexes have been investigated for their potential as anticancer agents, with some showing promising cytotoxicity against various cancer cell lines. alfa-chemistry.comekb.eg

Bioisosteric Replacement Strategies in Chemical Biology

Bioisosterism, the strategy of replacing one functional group with another that has similar steric and electronic properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. wikipedia.org The thioamide group is a classic bioisostere of the amide bond. wikipedia.orgnih.gov This substitution, while seemingly subtle, imparts significant changes to the molecule's properties.

Table 2: Comparison of Amide and Thioamide Properties

| Property | Amide (-C(=O)NH-) | Thioamide (-C(=S)NH-) | Implication of Replacement |

|---|---|---|---|

| C-N Bond Character | Significant double bond character | More double bond character | Increased rotational barrier, more rigid structure. wikipedia.org |

| Hydrogen Bond Donor | Good | Stronger | Can lead to enhanced binding affinity with target proteins. alfa-chemistry.com |

| Hydrogen Bond Acceptor | Good | Weaker | May alter binding modes or reduce off-target interactions. alfa-chemistry.com |

| Dipole Moment | Smaller | Larger | Can influence solubility and membrane permeability. |

The replacement of an amide with a thioamide in a biologically active molecule containing the 2-(2-chlorophenoxy)acetamide (B1596112) core could be a viable strategy to enhance its therapeutic potential. For instance, if the parent amide is rapidly metabolized, its thioamide analogue, This compound , might exhibit a longer duration of action. The altered hydrogen bonding capacity could also lead to improved potency or selectivity for its biological target. wikipedia.orgu-tokyo.ac.jp This strategy is context-dependent, and the success of such a replacement would need to be empirically tested. wikipedia.org

Applications in Polymer Science and Engineering

The unique reactivity of the thiocarbonyl group has led to the exploration of thioamides in polymer science. sigmaaldrich.com Their roles can range from being integral parts of the polymer backbone to controlling the polymerization process itself.

Monomer Design and Polymerization Control

Thioamides can be incorporated into monomers to create polymers with novel properties. For instance, polymers containing thioamide groups in their structure have been synthesized and studied for applications such as gas separation membranes and materials with tunable properties. u-tokyo.ac.jpsigmaaldrich.com

This compound could potentially serve as a monomer or a co-monomer in polymerization reactions. For example, if it were modified to contain a polymerizable group like a vinyl or an acrylate (B77674) moiety, it could be incorporated into a polymer chain. The presence of the thioamide and the 2-chlorophenoxy groups would be expected to influence the polymer's thermal stability, solubility, and mechanical properties. The thioamide's ability to form strong hydrogen bonds could lead to polymers with ordered structures and interesting self-assembly behaviors. sigmaaldrich.com

Role as Chain Transfer Agents in Polymer Synthesis

In radical polymerization, chain transfer agents (CTAs) are used to control the molecular weight of the resulting polymers. Thiocarbonyl compounds, including certain thioamides, are known to function as CTAs in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While simple thioamides are not the most common RAFT agents, their fundamental chemistry of reacting with radicals suggests a potential role.

The compound This compound could theoretically act as a chain transfer agent. In a radical polymerization, a growing polymer chain could add to the C=S bond of the thioamide. The resulting radical intermediate could then fragment, releasing a new radical that can initiate another polymer chain. This process would allow for the control of the polymer's molecular weight and the introduction of the 2-(2-chlorophenoxy)ethylthio group as an end-group on the polymer chains.

Development of Novel Chemical Entities Based on the Phenoxyethanethioamide Core

The development of new chemical entities (NCEs) is the primary goal of drug discovery. The phenoxyethanethioamide core, as exemplified by This compound , represents a scaffold that can be chemically modified to generate a library of new compounds for biological screening.

The core structure contains several points for diversification:

The Aromatic Ring: The chlorine atom on the phenyl ring can be moved to other positions (meta, para) or replaced with other substituents (e.g., fluorine, methyl, methoxy) to probe structure-activity relationships.

The Thioamide Group: The primary thioamide can be substituted on the nitrogen atom with various alkyl or aryl groups, leading to secondary or tertiary thioamides with different steric and electronic properties.

The Ethylene (B1197577) Linker: The length of the linker between the phenoxy group and the thioamide can be varied.

Given that related structures like phenoxyacetic acids and their derivatives have been explored for various biological activities, it is plausible that novel compounds derived from the phenoxyethanethioamide core could exhibit interesting pharmacological profiles. nih.gov The combination of the phenoxy group, known from many herbicides and drugs, with the versatile thioamide functionality offers a rich chemical space for the discovery of new bioactive molecules.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2-chlorophenoxy)acetamide |

| Copper(II) |

| Silver(I) |

| Gold(III) |

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Chlorophenoxy)ethanethioamide?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 2-chlorophenol derivatives and thioamide precursors. A plausible route includes:

Step 1: React 2-chlorophenol with a bromoethyl intermediate (e.g., 2-bromoethylamine) under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(2-chlorophenoxy)ethylamine.

Step 2: Convert the amine to the thioamide via treatment with thiophosgene or Lawesson’s reagent.

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

Key Considerations: Monitor reaction progress via TLC and confirm structure using ¹H/¹³C NMR and FTIR (e.g., S-H stretch at ~2550 cm⁻¹) .

Basic: How to characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Analysis:

- FTIR: Identify C=S (1250–1050 cm⁻¹) and N-H stretches (3300–3200 cm⁻¹).

- HPLC-MS: Use a C18 column (acetonitrile/water gradient) with ESI-MS to verify molecular ion [M+H]⁺ .

Advanced: How to resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Discrepancies may arise from structural analogs (e.g., pyridinyl or thiazolyl substitutions) or assay conditions. To address this:

Comparative Assays: Perform standardized in vitro receptor-binding assays (e.g., GABAₐ for benzodiazepine receptor agonism) using consistent cell lines (e.g., HEK293) .

Structural Analysis: Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to compare binding modes of analogs like 2-[4-(4-chlorophenyl)-2-thiazolyl]ethanethioamide .

Statistical Validation: Apply ANOVA or multivariate regression to assess the impact of substituents (e.g., chloro vs. methoxy groups) on activity .

Advanced: How can computational modeling predict the reactivity of the thioamide group in this compound?

Methodological Answer:

DFT Calculations: Use Gaussian16 with B3LYP/6-31G(d) to model the electron density of the C=S group. Compare with analogs (e.g., 2-(tert-butylsulfonyl)ethanethioamide) to assess nucleophilic susceptibility .

MD Simulations: Simulate solvation effects (e.g., in water/DMSO) using GROMACS to evaluate stability under experimental conditions.

Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Advanced: What strategies are effective for designing analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

Core Modifications:

- Replace the chlorophenoxy group with dichlorophenoxy or pyridinyloxy moieties to study electronic effects .

- Substitute the thioamide with sulfonyl or carbonyl groups to compare hydrogen-bonding capacity .

Functionalization: Introduce bioisosteres (e.g., triazoles for thioamides) or halogens at the phenyl ring to probe steric/electronic contributions .

Screening Workflow:

- Synthesize analogs via parallel synthesis.

- Test in high-throughput assays (e.g., fluorescence polarization for receptor affinity).

- Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Storage: Keep in a dark, airtight container at 2–8°C to prevent degradation.

- Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How to analyze degradation products of this compound under oxidative conditions?

Methodological Answer:

Forced Degradation: Expose the compound to H₂O₂ (3% v/v) at 40°C for 24 hours.

LC-HRMS Analysis: Use a Q-TOF mass spectrometer (ESI+) to identify degradation products (e.g., sulfoxide or sulfone derivatives).

Pathway Elucidation: Compare fragmentation patterns with reference standards (e.g., 2-(methylsulfonyl)thioacetamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.